6-(Butan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
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Properties
IUPAC Name |
6-butan-2-yl-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-3-6(2)7-4-8(16)15(9(17)14-7)5-10(11,12)13/h4,6H,3,5H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEIEPIRCHFSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C(=O)N1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(Butan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine ring with butan-2-yl and trifluoroethyl substituents. Its molecular formula is , and it possesses unique chemical properties due to the presence of trifluoromethyl groups, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆F₃N₁O₂ |
| Molecular Weight | 281.26 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that tetrahydropyrimidine derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 μg/mL, indicating potent activity against various pathogens .
Anticancer Activity
Research has shown that tetrahydropyrimidines can induce apoptosis in cancer cells. A study on structurally similar compounds revealed that they could selectively target tumorigenic cell lines while sparing normal cells. For example, an EC50 value of approximately 30 ng/mL was observed for certain derivatives against specific cancer lines . This selectivity suggests potential for development as anticancer agents.
Neuroprotective Effects
Compounds within this class have also been investigated for neuroprotective properties. In vitro assays demonstrated that certain derivatives could attenuate neuronal injury in models of ischemia/reperfusion injury. The ability to scavenge reactive oxygen species (ROS) was highlighted as a mechanism contributing to their neuroprotective effects .
Case Studies
-
Antimicrobial Study : A series of experiments tested the efficacy of various tetrahydropyrimidines against common bacterial strains. Results indicated that modifications at the 6-position significantly enhanced antibacterial potency.
- Results : MIC values ranged from 25 μg/mL to 100 μg/mL across different strains.
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Cancer Cell Line Testing : In a study evaluating the cytotoxicity of tetrahydropyrimidines against the WI-38 VA-13 cell line, several compounds exhibited selective cytotoxicity with EC50 values indicating high potency.
- Findings : Compounds demonstrated a range of EC50 values from 28 ng/mL to 290 ng/mL.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
